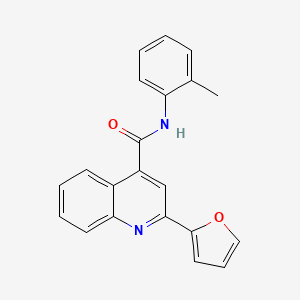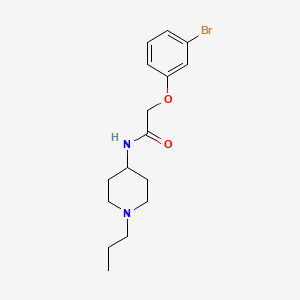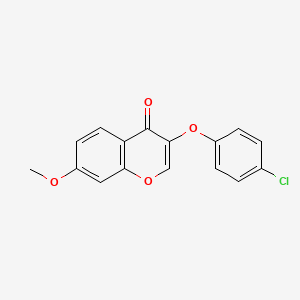![molecular formula C14H17Cl3N2O B5699577 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as TPA023, is a synthetic compound that belongs to the class of anxiolytic drugs. It is a selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. TPA023 has been studied extensively for its potential therapeutic applications in anxiety disorders, depression, and other neurological disorders.
科学的研究の応用
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has been extensively studied for its anxiolytic and antidepressant effects. It has been shown to reduce anxiety-like behavior in animal models, without causing sedation or motor impairment. 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has also been studied for its potential to treat depression, as it has been shown to increase serotonin and norepinephrine levels in the brain. Additionally, 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential to treat alcohol withdrawal symptoms, as it has been shown to reduce alcohol intake in animal models.
作用機序
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide is a selective agonist of GABA-A receptors, specifically targeting the alpha-2 and alpha-3 subunits. GABA-A receptors are the main inhibitory neurotransmitter receptors in the brain and are involved in the regulation of anxiety, mood, and sleep. 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a reduction in anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models, without causing sedation or motor impairment. It has also been shown to increase serotonin and norepinephrine levels in the brain, which are important neurotransmitters involved in mood regulation. Additionally, 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to reduce alcohol intake in animal models, indicating its potential for the treatment of alcohol use disorder.
実験室実験の利点と制限
One advantage of using 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its selectivity for GABA-A receptors. This allows for more specific targeting of the receptors involved in anxiety and depression. Additionally, 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have minimal sedative or motor impairing effects, making it a useful tool for studying anxiety and depression-like behaviors in animal models. One limitation of using 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its potential for off-target effects, as it may interact with other receptors in the brain.
将来の方向性
For 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide research include further studies on its potential therapeutic applications in anxiety disorders, depression, and alcohol use disorder. Additionally, research on the potential for 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide to interact with other receptors in the brain and its long-term effects on brain function and behavior is needed. Further development of more selective and potent GABA-A receptor agonists may also be a future direction in this field.
合成法
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-chloroacetophenone with 4-methylpiperidine to form 2-bromo-4-chloro-N-(4-methylpiperidin-2-yl)acetamide. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride in the presence of a base to yield 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide.
特性
IUPAC Name |
2,2,2-trichloro-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-10-6-8-19(9-7-10)12-5-3-2-4-11(12)18-13(20)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDOGPGDSVLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)



![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)

